molecular formula C10H15N3OS B5573488 N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide

N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5573488
M. Wt: 225.31 g/mol
InChI Key: NCXICYPMBDKMLN-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a sulfanylacetamide moiety. This compound is often used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or carbon tetrachloride, and the reaction is carried out at elevated temperatures around 95°C .

Industrial Production Methods

In industrial settings, the production of N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as neutralization, washing, filtering, drying, and packaging to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the pyrimidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties such as its ability to inhibit ergosterol formation in fungal cells. This makes it a valuable compound in the development of antifungal agents and other therapeutic applications .

Properties

IUPAC Name

N-tert-butyl-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-10(2,3)13-8(14)7-15-9-11-5-4-6-12-9/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXICYPMBDKMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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